
6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(2,4-dimethoxyphenyl)nicotinamide is a chemical compound with the linear formula C14H13ClN2O3 . It has a molecular weight of 292.724 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 6-chloro-N-(2,4-dimethoxyphenyl)nicotinamide is represented by the linear formula C14H13ClN2O3 .Physical and Chemical Properties Analysis
The boiling point of a similar compound, 2-Pyridinamine, 6-chloro-N-[(2,4-dimethoxyphenyl)methyl]-, is predicted to be 430.0±40.0 °C . Its density is predicted to be 1.251±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Crystallographic Studies
Crystallographic studies of related N-(halophenyl)-chromene-carboxamides have shown these molecules to be essentially planar, exhibiting anti conformations. Such studies are crucial for understanding the molecular geometry and potential intermolecular interactions, which are essential for the development of new materials and drugs. For example, Gomes et al. (2015) detailed the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, providing insights into their structural configurations (Gomes, Low, Cagide, & Borges, 2015).
Synthesis and Characterization
The synthesis and characterization of chromene derivatives represent a significant area of research, contributing to the development of new chemical entities with potential applications in drug design and materials science. For instance, Chen, Ye, & Hu (2012) reported on the synthesis and structural identification of a dimethoxy chromene derivative, highlighting the methodological advances in organic synthesis and structural elucidation through NMR and MS techniques (Chen, Ye, & Hu, 2012).
Biological Activity Studies
Research into the biological properties of chromene derivatives has uncovered a range of activities, from antimicrobial to potential anticancer properties. The exploration of these compounds' biological activities can lead to the discovery of new therapeutic agents. For example, Ramaganesh et al. (2010) synthesized a series of chromene-carboxamide derivatives and evaluated their biological properties, providing valuable information for the development of new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Chemical Reactivity and Applications
Studies on the chemical reactivity of chromene derivatives have led to the development of novel synthetic methodologies and the discovery of new compounds with diverse applications. For instance, El-Gohary et al. (2017) investigated the chemical reactivity of furo[3,2-g]chromene derivatives towards different nitrogen nucleophiles, contributing to the broader understanding of chromene chemistry and its potential applications in synthesizing novel compounds with varied biological activities (El-Gohary, Ibrahim, El-Sawy, & Abdel-fatah, 2017).
Propiedades
IUPAC Name |
6-chloro-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-23-12-4-5-14(16(9-12)24-2)20-17(21)13-8-10-7-11(19)3-6-15(10)25-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBJNQZZFHKHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2700598.png)
![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)
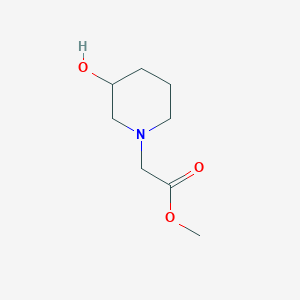
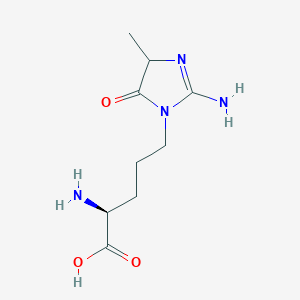
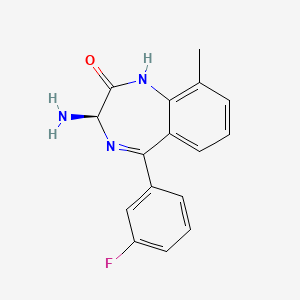
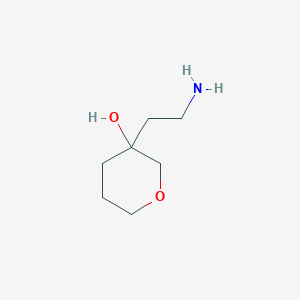
![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)

![2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2700611.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)
![1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride](/img/structure/B2700615.png)
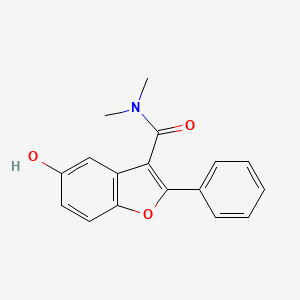
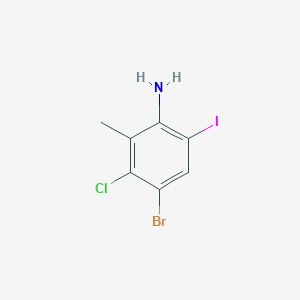
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2700620.png)
